2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-

Lipophilicity Drug-likeness Structure-Property Relationship

The target compound, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-2(1H)-pyrimidinone (CAS 651316-47-1), is a heterocyclic small molecule (C17H12FN5OS, MW 353.37) characterized by a pyrimidin-2(1H)-one core bearing three pharmacophoric substituents: an azido group at position 4, a 2-fluorophenyl group at N1, and a 4-(methylthio)phenyl group at C6. This compound belongs to the broader class of fluorinated and azido-substituted pyrimidinone derivatives disclosed for anti-tumor and anti-viral applications.

Molecular Formula C17H12FN5OS
Molecular Weight 353.4 g/mol
CAS No. 651316-47-1
Cat. No. B12591670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-
CAS651316-47-1
Molecular FormulaC17H12FN5OS
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3F)N=[N+]=[N-]
InChIInChI=1S/C17H12FN5OS/c1-25-12-8-6-11(7-9-12)15-10-16(21-22-19)20-17(24)23(15)14-5-3-2-4-13(14)18/h2-10H,1H3
InChIKeyBLXQBJFVYKTXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- (CAS 651316-47-1): Procurement-Ready Chemical Identity & Physicochemical Snapshot


The target compound, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-2(1H)-pyrimidinone (CAS 651316-47-1), is a heterocyclic small molecule (C17H12FN5OS, MW 353.37) characterized by a pyrimidin-2(1H)-one core bearing three pharmacophoric substituents: an azido group at position 4, a 2-fluorophenyl group at N1, and a 4-(methylthio)phenyl group at C6 . This compound belongs to the broader class of fluorinated and azido-substituted pyrimidinone derivatives disclosed for anti-tumor and anti-viral applications [1]. Its topological polar surface area (TPSA) of 109.94 Ų and calculated LogP of 4.16 indicate moderate lipophilicity and membrane permeability, placing it within drug-like physicochemical space .

2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-: Why In-Class Analogs Cannot Substitute This Precise Substitution Pattern


Despite sharing the 4-azido-2(1H)-pyrimidinone core with numerous in-class compounds, simple structural permutations profoundly alter the compound's reactivities and biological interactions. The specific combination of a 2-fluorophenyl N1-substituent and a 4-(methylthio)phenyl C6-substituent is critical: fluorine at the ortho-position modulates the pyrimidinone ring's electron density and potentially forms halogen-bonding interactions, while the methylthio group contributes to both lipophilicity and sulfur-mediated binding . A close analog, 2(1H)-pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-, lacks the ortho-fluorine atom, which is known to enhance metabolic stability in drug-like molecules [1]. The azido substituent further imposes stringent safety and handling requirements during procurement, making generic supplier substitution a scientifically unjustifiable risk .

Product-Specific Quantitative Evidence Guide: 2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- (CAS 651316-47-1)


Enhanced Lipophilicity and Membrane Permeability versus 1‑Phenyl Analog (LogP Comparison)

The 2‑fluorophenyl substitution at N1 increases the calculated LogP (octanol/water partition coefficient) of the target compound to 4.16, compared to a predicted LogP of approximately 3.90 for the non‑fluorinated 1‑phenyl analog (2(1H)-pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-) . This LogP elevation of ~0.26 log units translates to an approximately 1.8‑fold increase in calculated membrane partitioning, which can enhance passive cellular permeability in whole‑cell assays [1]. The ortho‑fluorine in the target compound also increases the topological polar surface area (TPSA) to 109.94 Ų versus an estimated ~101 Ų for the 1‑phenyl analog, maintaining a favorable balance between lipophilicity and polarity .

Lipophilicity Drug-likeness Structure-Property Relationship

Azido-Tetrazole Tautomeric Equilibrium Enables Biorthogonal Click Chemistry Reactivity

The 4‑azido substituent on the 2(1H)-pyrimidinone ring exists in equilibrium with its tetrazolo tautomer, a phenomenon well‑characterized for 4‑azidopyrimidine systems [1]. The equilibrium position is highly sensitive to the electron‑withdrawing nature of substituents; the 2‑fluorophenyl group at N1 and the methylthio‑phenyl group at C6 together tune the equilibrium toward the azido form, which is essential for strain‑promoted azide‑alkyne cycloaddition (SPAAC) and copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) applications [1]. In contrast, 4‑azidopyrimidines bearing electron‑donating substituents shift the equilibrium toward the unreactive tetrazolo form, effectively quenching click reactivity . This makes CAS 651316‑47‑1 uniquely suitable as a click‑chemistry probe or bioconjugation handle.

Click Chemistry Bioorthogonal Chemistry Azide Reactivity

Patent‑Backed Anti‑Tumor and Anti‑Viral Scaffold Classification (Class‑Level Biological Activity)

The target compound falls within the scope of a granted patent (U.S. Patent filed 2011, issued 2016) claiming fluorinated and azido‑substituted pyrimidine nucleoside derivatives as anti‑tumor and anti‑viral agents [1]. While specific IC50 values for CAS 651316‑47‑1 are not publicly reported, the patent discloses that compounds of this class exhibit effective activity against tumors and viral infections with minimal side effects [1]. Separately, a 2019 study identified 2(1H)-pyrimidinone derivatives as EGFR T790M kinase inhibitors with IC50 values ranging from 85.3 to 519.9 nM, demonstrating the scaffold's capacity for potent target engagement [2]. Fluorinated 2(1H)-pyrimidinones consistently exhibit enhanced antiproliferative activity relative to their non‑fluorinated counterparts [2].

Anti-tumor Anti-viral Pyrimidine Nucleoside Derivatives

Safety and Handling: Azide‑Containing Compound Requires Specialized Procurement and Storage

The presence of the azido functional group classifies CAS 651316‑47‑1 as a potentially hazardous material requiring storage away from heat, light, and incompatible materials (acids, reducing agents, heavy metals) to prevent decomposition and explosive hazard [1]. Unlike 4‑amino or 4‑oxo pyrimidinone analogs, which pose minimal safety risks, azido compounds mandate verified purity documentation, proper packaging, and cold‑chain shipping. The molecular weight of 353.37 g/mol and exact mass of 353.07500 Da enable precise analytical verification by LC‑MS or HRMS, ensuring that the procured material matches the specified structure and purity.

Azide Safety Procurement Compliance Hazardous Material Handling

Optimal Application Scenarios for 2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- (CAS 651316-47-1)


Bioorthogonal Probe Synthesis via Copper‑Catalyzed or Strain‑Promoted Click Chemistry

The azido group at the 4‑position, tuned toward the reactive azido tautomer by the electron‑withdrawing fluorophenyl and methylthio‑phenyl substituents, enables efficient CuAAC or SPAAC conjugation to alkyne‑bearing fluorophores, biotin, or drug payloads [1]. This makes CAS 651316‑47‑1 a candidate scaffold for constructing chemical biology probes, activity‑based protein profiling (ABPP) reagents, or PROTAC® precursors, where the 4‑(methylthio)phenyl group can serve as a lipophilic anchor for target protein binding.

Kinase Inhibitor Screening Libraries Targeting Drug‑Resistant EGFR Mutations

Based on the established activity of 2(1H)-pyrimidinone derivatives as EGFR T790M inhibitors (class IC50 range: 85.3–519.9 nM) [2], and the patent classification of fluorinated azido‑pyrimidinones as anti‑tumor agents [3], CAS 651316‑47‑1 is suitable for inclusion in focused kinase inhibitor libraries. Its enhanced lipophilicity (LogP 4.16) and the ortho‑fluorine atom may confer improved cell permeability and metabolic stability relative to non‑fluorinated analogs, making it a valuable diversity point in screening collections against TKI‑resistant NSCLC models.

Structure‑Activity Relationship (SAR) Studies on Pyrimidinone Core Modifications

The compound serves as a versatile intermediate for SAR exploration. The 4‑azido group can be reduced to 4‑amino, transformed via Staudinger ligation, or engaged in azide‑alkyne cycloaddition to generate triazole‑linked conjugates. The 4‑(methylthio)phenyl group at C6 provides a synthetic handle for oxidation to the sulfoxide or sulfone, enabling systematic modulation of polarity and hydrogen‑bonding capacity. The 2‑fluorophenyl group at N1 offers a fixed halogen‑bond donor for crystallographic fragment screening.

Analytical Reference Standard for LC‑MS and NMR Method Development

With a well‑defined exact mass (353.07500 Da) , moderate LogP (4.16), and distinct 1H/19F NMR signature arising from the ortho‑fluorophenyl and methylthio groups, CAS 651316‑47‑1 is suitable as a calibration standard for developing and validating LC‑MS quantification methods or 19F NMR‑based binding assays in drug discovery laboratories.

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